molecular formula C13H15NO3 B1391877 tert-butyl 1H-indol-4-yl carbonate CAS No. 1093759-65-9

tert-butyl 1H-indol-4-yl carbonate

Cat. No. B1391877
CAS RN: 1093759-65-9
M. Wt: 233.26 g/mol
InChI Key: SVSODYSTAWACLJ-UHFFFAOYSA-N
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Description

Tert-butyl 1H-indol-4-yl carbonate, or tBIC, is a synthetic compound that has a variety of applications in the scientific research field. It is an organic compound that belongs to the group of heterocyclic compounds. It is a white solid with a melting point of 86 °C and a boiling point of 107 °C. tBIC has a low solubility in water and is insoluble in most organic solvents. It is a relatively new compound and has only been in use for a few years.

Scientific Research Applications

Mechanism of Action

Target of Action

Tert-butyl 1H-indol-4-yl carbonate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used in the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cell biology . The specific interactions and resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by tert-butyl 1H-indol-4-yl carbonate would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of tert-butyl 1H-indol-4-yl carbonate’s action would depend on its specific targets and the changes resulting from its interaction with these targets. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

tert-butyl 1H-indol-4-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSODYSTAWACLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677965
Record name tert-Butyl 1H-indol-4-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1H-indol-4-yl carbonate

CAS RN

1093759-65-9
Record name 1,1-Dimethylethyl 1H-indol-4-yl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-indol-4-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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